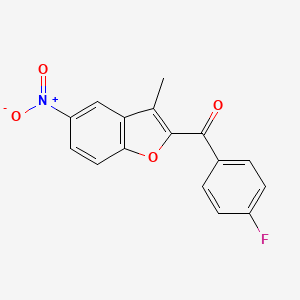

(4-氟苯基)(3-甲基-5-硝基-1-苯并呋喃-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

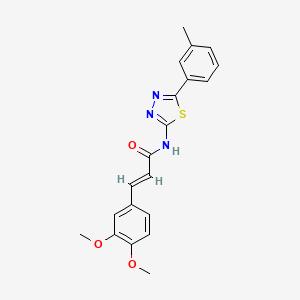

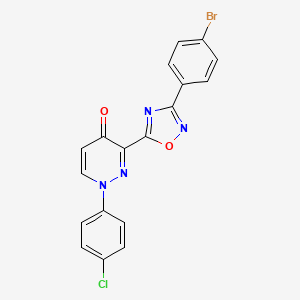

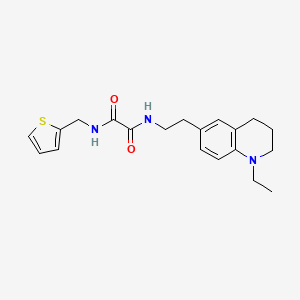

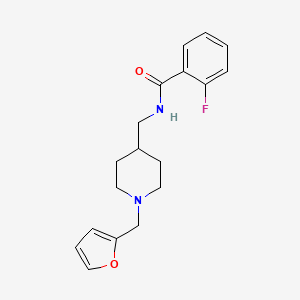

“(4-Fluorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone” is a compound that contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using various spectroscopic techniques. For example, IR, NMR, and F NMR can provide information about the functional groups and the connectivity of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions of benzofuran derivatives can be complex and varied. For example, the nitrile in the compound can become a more electrophilic center, and therefore a ‘harder’ electrophile that predominantly undergoes an O-attack from the hydroxylamine .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be determined using various analytical techniques. For example, IR spectroscopy can provide information about the functional groups present in the molecule .科学研究应用

合成和结构分析

- 合成技术:一项研究表明,使用三步取代反应合成了与(4-氟苯基)(3-甲基-5-硝基-1-苯并呋喃-2-基)甲酮类似结构的化合物。这一过程通过FTIR、NMR光谱和质谱等技术得到确认(Huang et al., 2021)。

- 晶体学和构象分析:利用X射线衍射分析了这些化合物的晶体结构,并使用密度泛函理论(DFT)计算了分子结构,揭示了它们的物理化学性质的见解(Huang et al., 2021)。

放射合成和PET放射配体

- PET放射配体的开发:研究了一种类似于(4-氟苯基)(3-甲基-5-硝基-1-苯并呋喃-2-基)甲酮的化合物,用于制备PET放射配体,用于成像大脑组胺亚型3受体。这涉及使用氟-18标记,并展示了PET成像的有利特性(Bao et al., 2012)。

抗菌和抗氧化性能

- 合成和生物活性:对与(4-氟苯基)(3-甲基-5-硝基-1-苯并呋喃-2-基)甲酮结构相关的苯并呋喃衍生物的研究揭示了它们的合成和潜在抗菌活性。这些化合物通过各种光谱技术进行表征,并评估了它们的抗菌效果(Kenchappa et al., 2016)。

- 抗菌、抗氧化和对接研究:另一项研究合成和表征了苯并呋喃衍生物,研究了它们的抗菌和抗氧化性能,并通过对接研究支持了这些生物学特性(Rashmi et al., 2014)。

晶体结构及在材料科学中的应用

- 相关化合物的晶体结构:报道了与(4-氟苯基)(3-甲基-5-硝基-1-苯并呋喃-2-基)甲酮密切相关的化合物的晶体结构,强调了取代噻吩在材料科学和制药领域中的重要性,由于其多样的生物活性和在薄膜晶体管、有机发光晶体管和太阳能电池中的应用(Nagaraju et al., 2018)。

作用机制

Target of Action

It’s worth noting that both indole and benzofuran derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The presence of a nitro group in the compound could make it a more electrophilic center, leading to interactions with other molecules

Biochemical Pathways

It’s known that indole and benzofuran derivatives can influence a wide range of biological pathways

Pharmacokinetics

It’s known that benzofuran derivatives have been developed with improved bioavailability, allowing for once-daily dosing

Result of Action

It’s known that indole and benzofuran derivatives can exhibit a wide range of biological activities

Action Environment

It’s known that the solvent environment can influence the formation of certain intermediates in reactions involving similar compounds

安全和危害

未来方向

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

属性

IUPAC Name |

(4-fluorophenyl)-(3-methyl-5-nitro-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO4/c1-9-13-8-12(18(20)21)6-7-14(13)22-16(9)15(19)10-2-4-11(17)5-3-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCDUDSYZNSKJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2396967.png)

![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2396969.png)

![2-(2-oxo-2-phenylethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2396977.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2396982.png)

![N-cyclohexyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2396984.png)

![3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2396987.png)